Phenoxathiin

Descripción general

Descripción

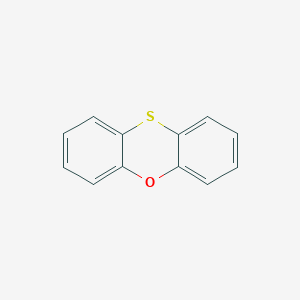

Phenoxathiin, also known as dibenzooxathiane, is a heterocyclic compound with the molecular formula C₁₂H₈OS. It is characterized by a tricyclic structure consisting of two benzene rings fused to a central sulfur-containing ring. This compound is notable for its applications in the production of polyamides and polyimides, as well as its presence in various pharmaceutically active agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenoxathiin can be synthesized through several methods. One common approach involves the Ferrario reaction, where diphenyl ether reacts with sulfur in the presence of aluminum chloride. Another method includes the iron-catalyzed C–H thioarylation of phenols using N-(2-bromophenylthio)succinimide, followed by a copper-mediated Ullmann-type C–O bond-forming cyclization reaction .

Industrial Production Methods: Industrial production of this compound often employs the Ferrario reaction due to its efficiency and scalability. This method involves the reaction of diphenyl ether with sulfur and aluminum chloride under controlled conditions to yield this compound .

Análisis De Reacciones Químicas

Types of Reactions: Phenoxathiin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents are introduced into the benzene rings

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted this compound derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Phenoxathiin consists of a fused phenyl and thiazine ring structure, which contributes to its reactivity and potential applications. Its derivatives can be synthesized to enhance specific properties, making it suitable for diverse applications.

Chemistry

This compound serves as a crucial building block in organic synthesis. Its derivatives are utilized to create complex organic molecules with unique optical properties, which are essential in material science and photonics.

This compound derivatives exhibit significant biological activities, including:

- Antimicrobial Properties : Various studies have demonstrated the antimicrobial efficacy of this compound derivatives against several bacterial strains. For instance, a derivative called 3-(this compound-2-yl)-2-pyrazoline showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 32 µg/mL, indicating promising antibacterial potential.

- Antifungal Activity : Research indicates that oxidized forms of this compound derivatives possess antifungal properties, although their effectiveness varies. These compounds may serve as scaffolds for developing more potent antifungal agents.

- Enzyme Inhibition : Some this compound derivatives act as inhibitors for enzymes such as thrombin and monoamine oxidase A, suggesting their potential as therapeutic agents in treating various diseases.

Medical Applications

The biological activities of this compound derivatives extend into medicinal chemistry:

- Cancer Research : Certain this compound derivatives have shown potential in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

- Antimicrobial Applications : Case studies have highlighted the use of specific this compound derivatives against antibiotic-resistant bacterial strains, suggesting their potential role in treating infections resistant to conventional antibiotics.

Industrial Applications

This compound is also utilized in industrial settings:

- High-Performance Polymers : It is employed in the production of polyamides and polyimides, which are crucial for various industrial applications due to their thermal stability and mechanical strength.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Thiacalixarene Chemistry : Recent advancements have revealed that this compound-based thiacalixarenes exhibit unique reactivity patterns that can form new macrocyclic structures with potential applications in drug delivery systems .

- Stereoselective Oxidation : Research on stereoselective oxidation of this compound-based thiacalixarenes has demonstrated the formation of novel macrocycles with chiral properties, expanding the utility of these compounds in supramolecular chemistry .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(this compound-2-yl)-2-pyrazoline | Staphylococcus aureus | 32 µg/mL |

| 3-(this compound-2-yl)-2-pyrazoline | Escherichia coli | 64 µg/mL |

| 3-(this compound-2-yl)-2-pyrazoline | Pseudomonas aeruginosa | 128 µg/mL |

Mecanismo De Acción

The mechanism of action of phenoxathiin and its derivatives involves interactions with specific molecular targets and pathways. For example, this compound derivatives that inhibit thrombin do so by binding to the active site of the enzyme, thereby preventing its interaction with substrates. Similarly, inhibitors of monoamine oxidase A interact with the enzyme’s active site, blocking the oxidation of monoamines .

Comparación Con Compuestos Similares

Phenothiazine: Used in antipsychotic and antihistamine medications.

Dibenzothiophene: Found in fossil fuels and used in the study of sulfur compounds in petroleum

Phenoxathiin’s unique combination of chemical reactivity, biological activity, and industrial applications distinguishes it from these similar compounds.

Actividad Biológica

Phenoxathiin, a heterocyclic compound characterized by its fused phenyl and thiazine rings, has garnered attention in various fields of medicinal chemistry and materials science due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and recent advancements in research.

Structure and Properties

This compound is a member of the phenothiazine family, sharing structural similarities that contribute to its biological activity. The basic structure consists of a phenyl group fused to a thiazine ring, which can be further substituted to enhance its properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound derivatives. A notable study synthesized 3-(this compound-2-yl)-2-pyrazoline derivatives, revealing varying degrees of antimicrobial activity against several bacterial strains. The results indicated that some compounds exhibited potent activity, suggesting that modifications to the this compound structure can lead to enhanced efficacy against pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(this compound-2-yl)-2-pyrazoline | Staphylococcus aureus | 32 µg/mL |

| 3-(this compound-2-yl)-2-pyrazoline | Escherichia coli | 64 µg/mL |

| 3-(this compound-2-yl)-2-pyrazoline | Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Properties

Research has also highlighted the antifungal potential of this compound derivatives. For instance, oxidized forms of methyl and dimethyl phenoxathiins demonstrated weak in vivo antifungal activity, suggesting that while these compounds may not be highly effective alone, they could serve as scaffolds for developing more potent antifungal agents .

The biological activity of this compound is largely attributed to its ability to interact with cellular components. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells. This oxidative damage can disrupt cellular functions and ultimately result in cell death .

Case Studies and Research Findings

Several case studies have explored the application of this compound in various therapeutic contexts:

- Antimicrobial Applications : A study demonstrated that specific derivatives of this compound exhibited significant antimicrobial properties against resistant bacterial strains, indicating potential for use in treating infections where conventional antibiotics fail .

- Cancer Research : this compound derivatives have been investigated for their anticancer properties. Research has shown that certain compounds can induce apoptosis in cancer cells through mechanisms involving ROS generation and mitochondrial dysfunction .

- Supramolecular Chemistry : Recent advancements have revealed the utility of this compound-based thiacalixarenes in supramolecular chemistry. These compounds exhibit unique reactivity patterns that can form new macrocyclic structures with potential applications in drug delivery systems .

Propiedades

IUPAC Name |

phenoxathiine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSGGHOYGKMUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Record name | DIBENZOOXATHIANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024937 | |

| Record name | Phenoxathiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white solid. (NTP, 1992) | |

| Record name | DIBENZOOXATHIANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

592 °F at 745 mmHg (NTP, 1992) | |

| Record name | DIBENZOOXATHIANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | DIBENZOOXATHIANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

262-20-4 | |

| Record name | DIBENZOOXATHIANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxathiin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxathiin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000262204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxathiin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxathiin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenoxathiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxathiin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXATHIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJC51V8XW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

138 to 140 °F (NTP, 1992) | |

| Record name | DIBENZOOXATHIANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of phenoxathiin?

A1: this compound has a molecular formula of C12H8OS and a molecular weight of 188.26 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have characterized this compound using various spectroscopic techniques. Studies commonly report data from UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopy to confirm the structure and analyze its properties. [, , , , , , , , ]

Q3: What is the spatial arrangement of atoms in this compound?

A3: this compound exists in a nonplanar conformation due to the folding along the oxygen-sulfur axis. This folding, characterized by the dihedral angle between the two benzene rings, can vary depending on the substituents present and their influence on the molecule's overall geometry. [, ]

Q4: What are some common methods for synthesizing this compound derivatives?

A4: Several synthetic routes have been explored for this compound derivatives. Some prominent methods include:

- Mauthner Synthesis: This classical approach involves the cyclization of 2-hydroxythiophenols with 2-halonitrobenzenes. []

- Intramolecular Radical Substitution: This method utilizes 2-aminophenyl 2-thiophenyl ethers, exploiting radical chemistry to form the this compound core. []

- Iron-Catalyzed C-H Thioarylation: A more recent development involves a two-step process starting from phenols, employing iron and copper-mediated reactions to achieve thioarylation followed by cyclization. []

- Aryne Reactions with Thiosulfonates: This approach utilizes aryne intermediates generated from readily available precursors to react with thiosulfonates, offering a streamlined approach to this compound synthesis. []

- Deoxygenation of Aromatic Sulfoxides: Utilizing thionyl chloride in the presence of a chlorine-trapping agent like cyclohexene allows for the conversion of diphenyl ether derivatives into phenoxathiins. []

Q5: How does the this compound cation radical react with alkenes?

A5: this compound cation radicals add to alkenes stereospecifically, forming bis(10-phenoxathiiniumyl)alkane adducts. The reaction proceeds through a trans addition mechanism, attributed to the formation of an episulfonium cation radical intermediate. []

Q6: What happens when this compound cation radical adducts react with basic alumina?

A6: Treatment of bis(10-phenoxathiiniumyl)alkane adducts with basic alumina leads to elimination reactions, generating (10-phenoxathiiniumyl)alkenes. The stereochemistry of the resulting alkenes depends on the configuration of the starting adduct. []

Q7: What are some of the applications of this compound derivatives?

A7: this compound derivatives have found applications in various fields, including:

- Pharmaceuticals: As the core structure in several drugs, particularly those targeting the central nervous system. [, , ]

- Materials Science: this compound units have been incorporated into polymers to enhance properties such as solubility and thermal stability. [, ]

- Fluorescent probes: Certain this compound derivatives exhibit fluorescence, making them valuable tools in analytical chemistry and materials science. [, , ]

Q8: How does the presence of a this compound unit influence polymer properties?

A8: Incorporating this compound units into polymer chains can significantly impact their properties. For example, polyamides containing this compound units have demonstrated higher solubility in polar solvents and improved thermal stability compared to analogous polymers lacking these units. []

Q9: Are there any catalytic applications of this compound or its derivatives?

A9: While not as widely explored as other applications, this compound derivatives have shown potential in catalytic applications. For instance, some studies suggest that the presence of a this compound moiety can influence the reactivity and selectivity of catalysts in organic reactions. []

Q10: How do structural modifications of this compound affect its biological activity?

A10: The biological activity of this compound derivatives is highly sensitive to structural changes. * Position of Substituents: The position of substituents on the this compound core significantly impacts the interaction with biological targets. For example, 1-substituted this compound 10,10-dioxides have shown selectivity for monoamine oxidase A (MAO-A) inhibition. []* Size and Nature of Substituents: The size and lipophilicity of substituents play a crucial role in determining potency and selectivity for specific targets. For instance, small, lipophilic groups at the 1-position of this compound 10,10-dioxide favor MAO-A inhibition. []* Oxidation State of Sulfur: The oxidation state of the sulfur atom in the this compound ring can influence its pharmacological activity. Studies have explored the SAR of this compound sulfoxides and sulfones, revealing differences in their biological profiles. [, ]

Q11: Have computational methods been applied to study this compound and its derivatives?

A11: Yes, computational chemistry has played a significant role in understanding this compound's properties and behavior. * Conformational Analysis: Molecular mechanics and quantum chemical calculations have been employed to investigate the conformational preferences of this compound and its derivatives. These studies provide insights into the influence of substituents and the surrounding environment on the molecule's shape. []* Structure-Activity Relationships (SAR): Quantitative structure-activity relationship (QSAR) studies have explored the correlation between the molecular structure of this compound derivatives and their biological activities. These models help predict the activity of new derivatives and guide the design of more potent and selective compounds. []* Reaction Mechanisms: Computational methods can elucidate the mechanisms of reactions involving this compound and its derivatives, providing valuable information for optimizing synthetic strategies and developing new catalytic applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.